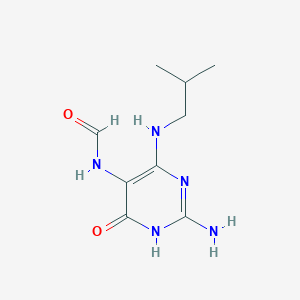![molecular formula C29H42O3S B14349229 S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate CAS No. 90336-50-8](/img/structure/B14349229.png)
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a benzene ring substituted with decyloxy and hexyloxy groups, as well as a carbothioate functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate typically involves the esterification of 4-(decyloxy)phenol with 4-(hexyloxy)benzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe) or sulfuric acid (H₂SO₄) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Brominated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The carbothioate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Decyloxy)phenyl 4-(hexyloxy)benzoate: Similar structure but lacks the carbothioate group.
4-(Hexyloxy)phenyl 4-(decyloxy)benzoate: Similar structure with reversed substituents.
4-(Decyloxy)phenyl 4-(allyloxy)benzoate: Contains an allyloxy group instead of a hexyloxy group.
Uniqueness
S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and potential biological activity. This functional group differentiates it from other similar compounds and expands its range of applications in scientific research.
Eigenschaften
CAS-Nummer |
90336-50-8 |
|---|---|
Molekularformel |
C29H42O3S |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
S-(4-decoxyphenyl) 4-hexoxybenzenecarbothioate |
InChI |
InChI=1S/C29H42O3S/c1-3-5-7-9-10-11-12-14-24-32-27-19-21-28(22-20-27)33-29(30)25-15-17-26(18-16-25)31-23-13-8-6-4-2/h15-22H,3-14,23-24H2,1-2H3 |
InChI-Schlüssel |
SPTOQRPZQOPKQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)
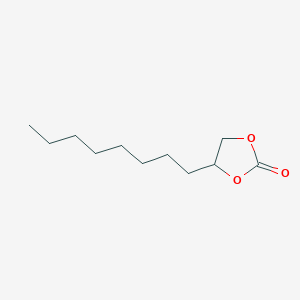
![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)

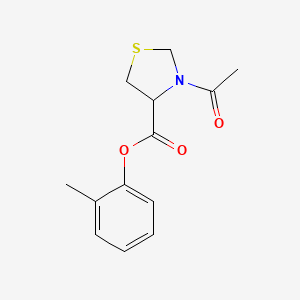

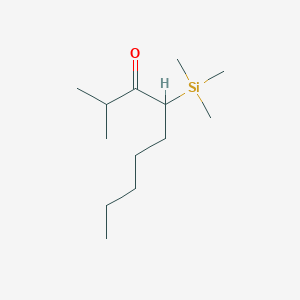
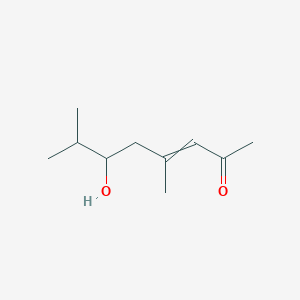
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
